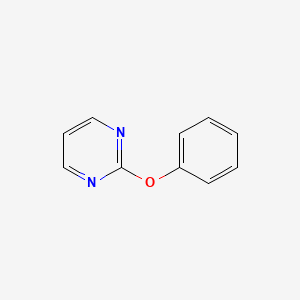

2-Phenoxypyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

2-phenoxypyrimidine |

InChI |

InChI=1S/C10H8N2O/c1-2-5-9(6-3-1)13-10-11-7-4-8-12-10/h1-8H |

InChI Key |

CEBDRQUBQYQBEV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenoxypyrimidine and Its Derivatives

Nucleophilic Aromatic Substitution (SNAr) Approaches

General Principles of Nucleophilic Substitution on Pyrimidine (B1678525) Ring Systems

The pyrimidine ring is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3. slideshare.net This arrangement makes the ring electron-deficient, or π-deficient. wikipedia.org This electron deficiency facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the 2-, 4-, and 6-positions, which are analogous to the ortho and para positions in pyridine. slideshare.netstackexchange.com The attack of a nucleophile at these positions generates a high-energy anionic intermediate, and the stability of this intermediate is crucial for the reaction to proceed. stackexchange.com For pyrimidine, the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atoms, which stabilizes the intermediate and favors the substitution reaction. stackexchange.com

Regioselectivity in 2,4-Dichloropyrimidine Functionalization

In the case of 2,4-dichloropyrimidine, the two chlorine atoms provide two potential sites for nucleophilic attack. Generally, nucleophilic substitution occurs preferentially at the C-4 position. However, the regioselectivity of this reaction can be highly sensitive to the presence of other substituents on the pyrimidine ring.

Electron-donating groups at the C-6 position can alter the electronic distribution within the ring, making the C-2 position more favorable for nucleophilic attack. For instance, a methoxy (B1213986) (OMe) or methylamino (NHMe) group at C-6 can lead to a mixture of C-2 and C-4 substitution products, or even favor C-2 substitution. Quantum mechanics (QM) analyses, such as the examination of the Lowest Unoccupied Molecular Orbital (LUMO), can help predict this shift in regioselectivity. Steric hindrance at the C-5 position can also influence the site of substitution.

A strategy to achieve selective functionalization at the C-2 and C-4 positions involves using 2-chloro-4-(phenylthio)pyrimidine (B1628817) as a precursor. This allows for a controlled, sequential introduction of different nucleophiles. digitellinc.com

Base-Catalyzed Phenoxylation Reactions

A common and straightforward method for synthesizing 2-phenoxypyrimidine (B1148737) involves the direct reaction of a halopyrimidine, such as 2-chloropyrimidine (B141910), with a phenoxide ion. The phenoxide is typically generated in situ by reacting a phenol (B47542) with a base. For example, 2-(p-tolyloxy)pyrimidine has been synthesized by reacting 2-chloropyrimidine with p-cresol (B1678582) in the presence of sodium hydroxide. iucr.org Similarly, 5-bromo-2-phenoxypyrimidine (B1268896) can be prepared by heating 5-bromo-2-iodopyrimidine (B48921) with phenol and potassium carbonate. ambeed.com

| Reactants | Base | Solvent | Product |

| 2-Chloropyrimidine, p-Cresol | Sodium Hydroxide | Water/THF | 2-(p-Tolyloxy)pyrimidine |

| 5-Bromo-2-iodopyrimidine, Phenol | Potassium Carbonate | Neat | 5-Bromo-2-phenoxypyrimidine |

Palladium-Catalyzed C-N Cross-Coupling Reactions

While not a direct method for synthesizing this compound, palladium-catalyzed cross-coupling reactions are crucial for creating derivatives. These reactions typically involve the formation of carbon-carbon or carbon-nitrogen bonds. nih.goveie.gr For instance, palladium catalysts can be used for the ortho-functionalization of 2-phenoxypyrimidines through C-H bond activation. acs.orgresearchgate.net This allows for the introduction of various functional groups, such as acetoxy or aryl groups, onto the phenoxy moiety. acs.org The general procedure for ortho-acetoxylation involves reacting the this compound derivative with a palladium catalyst like palladium(II) acetate (B1210297) and an oxidant such as (diacetoxyiodo)benzene. acs.orgnih.gov For ortho-arylation, a boronic acid is used as the aryl source in the presence of a palladium catalyst and a copper co-catalyst. acs.org

Transition Metal-Catalyzed C-O and C-S Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-O and C-S bonds. eie.grresearchgate.net These methods offer alternative routes to phenoxy- and thiophenoxypyrimidines.

Copper-Catalyzed Direct Syntheses from Chloropyrimidines and Arylboronic Acids

A novel approach for the synthesis of phenoxypyrimidines involves a copper-catalyzed reaction between chloropyrimidines and arylboronic acids. acs.orgresearchgate.net This method is significant because it avoids the direct use of phenols or their salts. acs.orgresearchgate.net Instead of the expected Suzuki-Miyaura cross-coupling product (C-C bond formation), this reaction leads to the formation of a C-O bond, yielding the corresponding phenoxypyrimidine. acs.orgresearchgate.net This cascade reaction provides an unconventional and efficient route to a variety of phenoxypyrimidine derivatives. acs.org The reaction is typically carried out in the presence of a copper catalyst. acs.orgthieme.deorganic-chemistry.org

| Chloropyrimidine Substrate | Arylboronic Acid | Catalyst System | Product |

| Various Chloropyrimidines | Various Arylboronic Acids | Copper Catalyst | Corresponding Phenoxypyrimidines |

Development of Novel Catalytic Systems for Cross-Coupling

The formation of the C-O bond between a pyrimidine and a phenol is a critical step in the synthesis of this compound. Modern cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations, have become the methods of choice, largely replacing harsher classical approaches. The continuous development of novel catalytic systems is crucial for improving reaction efficiency, substrate scope, and functional group tolerance.

Recent advancements in palladium catalysis for Buchwald-Hartwig amination and etherification have introduced more effective and versatile catalyst systems. For instance, novel phosphine (B1218219) ligands have been designed to enhance the catalytic activity of palladium. One such development involves a catalyst system that has proven effective for the amination of aryl chlorides and could be adapted for C-O coupling reactions. researchgate.net Furthermore, a recyclable, green, and versatile palladium-based magnetic nanocatalyst, ZrFe₂O₄@SiO₂@Ade-Pd, has been developed for Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions. nih.gov This catalyst demonstrates high efficiency at room temperature and can be easily recovered and reused multiple times without a significant loss of activity, offering a more sustainable approach to synthesis. nih.gov

The Ullmann condensation, a copper-catalyzed reaction, is another important method for synthesizing aryl ethers. organic-chemistry.org Traditional Ullmann reactions often require harsh conditions, but modern developments have led to milder and more efficient protocols. organic-chemistry.org For instance, the use of ultrasound has been shown to significantly accelerate Ullmann-type coupling reactions. nih.gov

Interactive Table 1: Comparison of Catalytic Systems for Cross-Coupling Reactions

| Catalytic System | Reaction Type | Key Features | Relevant Compound(s) |

| Pd(OAc)₂ with novel phosphine ligands | Buchwald-Hartwig | High efficiency, broad substrate scope | Aryl amines, potentially adaptable for this compound |

| ZrFe₂O₄@SiO₂@Ade-Pd | Buchwald-Hartwig/Suzuki-Miyaura | Magnetic, recyclable, room temperature reactions | Biaryls, N-aryl amines |

| CuI with various ligands | Ullmann Condensation | Formation of aryl ethers | This compound and derivatives |

| Ultrasound-assisted CuI | Ullmann-Goldberg | Rapid reaction times, high yields | 11H-pyrido[2,1-b]quinazolin-11-ones |

Directed C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to the modification of organic molecules. For this compound and its analogs, this strategy allows for the selective introduction of functional groups at specific positions, which would otherwise be difficult to achieve.

Palladium-Catalyzed Ortho-Functionalization of 2-Phenoxypyrimidines

The pyrimidine ring in this compound can act as a directing group to facilitate the palladium-catalyzed functionalization of the ortho C-H bonds of the phenoxy group. This approach provides a direct route to ortho-substituted phenol derivatives. Research has demonstrated the successful palladium-catalyzed direct acetoxylation and arylation of 2-phenoxypyrimidines. acs.org

In a typical acetoxylation reaction, this compound is treated with a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), in the presence of an oxidant like PhI(OAc)₂. This leads to the formation of the corresponding ortho-acetoxy-2-phenoxypyrimidine in good yield. Similarly, ortho-arylation can be achieved by reacting this compound with an arylboronic acid in the presence of a palladium catalyst and an oxidant. acs.org These reactions have been shown to proceed in moderate to excellent yields, providing a facile method for the synthesis of functionalized phenol derivatives. acs.org

Interactive Table 2: Palladium-Catalyzed Ortho-Functionalization of this compound

| Reaction | Catalyst | Oxidant/Reagent | Product | Yield |

| Acetoxylation | Pd(OAc)₂ | PhI(OAc)₂ | ortho-acetoxy-2-phenoxypyrimidine | Good |

| Arylation | Pd(OAc)₂ | Arylboronic acid/Ag₂O | ortho-aryl-2-phenoxypyrimidine | Moderate to Excellent |

Metal-Free C-H Borylation of Pyrimidylanilines

While palladium catalysis is a powerful tool, the development of metal-free C-H functionalization methods is highly desirable to avoid potential metal contamination in the final products. A significant advancement in this area is the metal-free ortho-C-H borylation of 2-pyrimidylanilines. This reaction provides a direct route to synthetically valuable boronic esters and tetra-coordinated triarylboranes.

The reaction proceeds smoothly by treating N-(pyrimidin-2-yl)aniline with a boron source, such as BBr₃, in a suitable solvent like dichloroethane (DCE). The reaction is believed to proceed through an electrophilic aromatic substitution pathway. This method is robust and tolerates a variety of functional groups and even the presence of transition metal precursors, highlighting its synthetic utility.

Chelation-Assisted C-H Activation Mechanisms

The high regioselectivity observed in the palladium-catalyzed ortho-functionalization of 2-phenoxypyrimidines is attributed to a chelation-assisted C-H activation mechanism. acs.orgsnnu.edu.cn In this process, the nitrogen atom of the pyrimidine ring coordinates to the palladium center, forming a cyclometalated intermediate. This brings the palladium catalyst in close proximity to the ortho C-H bond of the phenoxy ring, facilitating its cleavage.

The proposed catalytic cycle for ortho-acetoxylation, for example, begins with the formation of a palladacycle intermediate. This intermediate then undergoes oxidation by a reagent like PhI(OAc)₂, leading to a Pd(IV) species. Subsequent reductive elimination of the ortho-functionalized product regenerates the Pd(II) catalyst, allowing it to re-enter the catalytic cycle. nih.govnih.gov This chelation-driven mechanism is a key principle that enables the selective functionalization of otherwise unreactive C-H bonds.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact. This includes the use of less hazardous solvents, energy-efficient processes, and recyclable catalysts.

Ultrasound-Assisted Synthetic Protocols

Ultrasound irradiation has emerged as a valuable tool in green chemistry for accelerating chemical reactions. nih.gov In the context of pyrimidine synthesis, ultrasound has been successfully employed to promote the synthesis of novel pyrimidine derivatives. orgsyn.orgu-tokyo.ac.jp A comparative study of conventional and ultrasound-assisted synthesis of certain pyrimidine derivatives demonstrated that the use of ultrasound can dramatically reduce reaction times, often from hours to minutes, while maintaining or even improving product yields. orgsyn.orgu-tokyo.ac.jp

For instance, the synthesis of 4-methyl-6-(methylthio)-2-phenoxypyrimidine derivatives has been achieved using ultrasound irradiation, showing a significant reduction in synthesis time compared to conventional heating methods. orgsyn.orgu-tokyo.ac.jp Ultrasound has also been effectively used to assist in Ullmann-type coupling reactions, providing a rapid and efficient method for the formation of C-N and C-O bonds. nih.govresearchgate.net These findings suggest that ultrasound-assisted protocols can be a valuable green alternative for the synthesis of this compound and its derivatives.

Pyrimidine Core Construction Methods

The synthesis of the pyrimidine framework, the central heterocyclic structure in this compound and its derivatives, is a cornerstone of heterocyclic chemistry. Methodologies for constructing this core are diverse, but they generally rely on the formation of the six-membered ring by combining smaller, acyclic precursors. These strategies can be broadly categorized into classical condensation reactions and modern multi-component synthesis approaches, both of which offer pathways to a wide array of substituted pyrimidines.

Condensation Reactions for Heterocycle Formation

The most traditional and widely utilized method for constructing the pyrimidine ring involves the condensation of a three-carbon (C-C-C) fragment with a compound containing a nitrogen-carbon-nitrogen (N-C-N) unit. wikipedia.orgbu.edu.eg This [3+3] cycloaddition strategy is highly versatile, allowing for the introduction of various substituents onto the final pyrimidine ring depending on the choice of starting materials.

The three-carbon component is typically a β-dicarbonyl compound, such as a 1,3-diketone, β-ketoester, or malonic ester. The N-C-N fragment is commonly an amidine, guanidine (B92328), or urea (B33335) (and its thio-analogue, thiourea). wikipedia.orgbu.edu.eg The reaction between these two components leads to the formation of two new carbon-nitrogen bonds, resulting in the cyclization to the dihydropyrimidine, which can then be oxidized to the aromatic pyrimidine ring.

A classic example of this approach is the Pinner synthesis, which specifically involves the condensation of a 1,3-dicarbonyl compound with an amidine. wikipedia.orgmdpi.com This method has been a mainstay in pyrimidine synthesis since its development in the late 19th century. wikipedia.org Variations of this reaction accommodate a wide range of substrates, including unsaturated ketones and β-keto esters, to yield correspondingly substituted pyrimidines. mdpi.com

The general mechanism for these condensation reactions typically begins with the nucleophilic attack of a nitrogen atom from the N-C-N component on one of the carbonyl carbons of the C-C-C fragment. This is followed by an intramolecular cyclization and a subsequent dehydration step to form the heterocyclic ring.

Multi-Component Synthesis Approaches

Multi-component reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules, including pyrimidine derivatives, in a single step from three or more starting materials. mdpi.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. scholarsresearchlibrary.com

The most renowned MCR for pyrimidine synthesis is the Biginelli reaction. wikipedia.org This one-pot synthesis combines an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea, typically under acidic conditions, to produce 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogues. scholarsresearchlibrary.com Though first reported in the 1890s, this reaction continues to be a powerful tool for building the pyrimidine framework.

Modern advancements have expanded the scope of MCRs for pyrimidine synthesis. For example, a one-pot, three-component method has been developed for synthesizing 2-amino pyrimidine derivatives by reacting an aldehyde, ethyl cyanoacetate, and guanidine nitrate (B79036) in an aqueous medium with a piperidine (B6355638) catalyst. scholarsresearchlibrary.com This approach is noted for its environmental friendliness and high yields. scholarsresearchlibrary.com Other innovative MCRs include pseudo five-component reactions where, for instance, a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two equivalents of ammonium (B1175870) acetate are condensed to form 2,4,6-triaryl pyrimidines. mdpi.comresearchgate.net More complex cascade reactions, involving substrates like 3-formylchromones, acetate derivatives, and amidine hydrochlorides, have also been developed to construct highly functionalized bipyrimidine derivatives in a single operation. rsc.org These methods highlight the power of MCRs to create intricate heterocyclic systems through the orchestrated formation of multiple chemical bonds in one pot. rsc.org

Structural Characterization and Elucidation of 2 Phenoxypyrimidine and Its Derivatives

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. For 2-phenoxypyrimidine (B1148737) and its derivatives, ¹H and ¹³C NMR spectra provide definitive information about the chemical environment of each atom.

In the ¹H NMR spectrum of a substituted derivative such as 5-Bromo-2-phenoxypyrimidine (B1268896), the protons on the pyrimidine (B1678525) and phenoxy rings typically appear in the aromatic region (δ 7.0–8.5 ppm). ontosight.ai The specific chemical shifts and coupling patterns are dictated by the electronic effects of the substituents and the relative positions of the protons. For instance, in 5-Bromo-2-phenoxypyrimidine, the two protons of the pyrimidine ring appear as a singlet at δ 8.56 ppm, while the protons of the phenoxy group present as multiplets in the δ 7.16-7.46 ppm range. ontosight.ai

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their hybridization and electronic environment. Aromatic carbons in phenoxy-pyrimidine derivatives are typically observed in the range of δ 110-170 ppm. Quaternary carbons, such as the one bearing the phenoxy group (C2) and the ipso-carbon of the phenyl ring, can also be identified.

Table 1: ¹H NMR Data for 5-Bromo-2-phenoxypyrimidine Data recorded in CDCl₃ at 400 MHz. ontosight.ai

| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |

| 8.56 | s | 2H | Pyrimidine H-4, H-6 |

| 7.46-7.41 | m | 2H | Phenoxy H-2', H-6' |

| 7.30-7.24 | m | 1H | Phenoxy H-4' |

| 7.20-7.16 | m | 2H | Phenoxy H-3', H-5' |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show absorptions corresponding to both the pyrimidine and the phenyl rings.

Key expected absorptions include:

Aromatic C-H stretching: These typically appear above 3000 cm⁻¹. libretexts.org

C=C and C=N stretching: Vibrations from the aromatic rings (both phenyl and pyrimidine) are expected in the 1400-1600 cm⁻¹ region. libretexts.org

C-O-C stretching: The aryl-ether linkage gives rise to characteristic asymmetric and symmetric stretching bands, typically found in the 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

For derivatives, the presence of other functional groups introduces additional characteristic peaks. For example, a carboxylic acid derivative like 2-Phenoxy-pyrimidine-4-carboxylic acid would show a broad O-H stretch from approximately 2500–3000 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹.

Table 2: General IR Absorption Ranges for this compound Moieties

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Phenyl & Pyrimidine) |

| 1600-1400 | C=C / C=N Stretch | Aromatic Rings |

| 1250-1200 | Asymmetric C-O-C Stretch | Aryl Ether |

| 1075-1020 | Symmetric C-O-C Stretch | Aryl Ether |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. In electron ionization (EI) mass spectrometry, a molecule is ionized to form a molecular ion (M⁺•), which can then break down into smaller, characteristic fragment ions.

The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (172.18 g/mol ). For its derivatives, the molecular ion peak will shift accordingly. For example, the APCI⁺ mass spectrum of 5-Bromo-2-phenoxypyrimidine shows an [M+H]⁺ peak at m/z 252.9, corresponding to its molecular formula C₁₀H₇BrN₂O. ontosight.ai

Common fragmentation pathways for this compound would likely involve the cleavage of the ether bond, leading to fragments corresponding to the phenoxy radical (m/z 93) or the pyrimidinyl cation (m/z 79), or vice versa. The stability of these fragments often dictates the most abundant peaks in the spectrum.

Table 3: Mass Spectrometry Data for a this compound Derivative

| Compound | Ionization Mode | Observed m/z | Assignment |

| 5-Bromo-2-phenoxypyrimidine | APCI⁺ | 252.9 | [M+H]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π→π* and n→π* transitions in conjugated systems. Both the pyrimidine and phenyl rings in this compound are chromophores that absorb UV light. The conjugation between the phenoxy group's lone pair electrons and the pyrimidine ring can influence the position and intensity of the absorption maxima (λ_max). Typically, aromatic systems like benzene (B151609) show strong absorption bands around 255-260 nm. libretexts.orguomustansiriyah.edu.iq The spectrum of this compound is expected to exhibit characteristic absorptions in the UV region, indicative of its electronic structure. The specific λ_max values are sensitive to solvent polarity and substitution on either ring.

X-ray Crystallography

Determination of Molecular Geometry and Conformation

In a copper(II) acetate (B1210297) complex where this compound acts as a ligand, the dihedral angle between the pyrimidyl and benzene rings was found to be 63.3 (3)°. libretexts.org In the crystal structure of a related derivative, 4-Amino-2-phenoxypyrimidine, this dihedral angle is reported as 76.8 (1)°. This significant twist indicates that the two rings are not coplanar, which has important implications for the degree of electronic conjugation between them. The C-O-C ether linkage angle is also a key parameter; in 4-Amino-2-phenoxypyrimidine, this angle is widened to 119.07 (15)°.

Table 4: Crystallographic Data for this compound Derivatives

| Compound | Crystal System | Space Group | Dihedral Angle (Pyrimidine-Phenyl) | Reference |

| Tetra-μ-acetato-bis[(this compound)copper(II)] | Monoclinic | P2₁/n | 63.3 (3)° | libretexts.org |

| 4-Amino-2-phenoxypyrimidine | Monoclinic | P2₁/c | 76.8 (1)° |

These crystallographic studies confirm that the molecule adopts a non-planar conformation in the solid state, a crucial detail for understanding its steric and electronic properties.

Analysis of Intermolecular Interactions and Crystal Packing

The three-dimensional architecture of this compound and its derivatives in the solid state is dictated by a complex interplay of various intermolecular interactions. The study of crystal packing reveals how individual molecules assemble into a stable, ordered lattice. This arrangement is crucial as it can influence the material's physical properties. Techniques such as single-crystal X-ray diffraction are fundamental for determining the precise atomic coordinates, thereby allowing for a detailed analysis of non-covalent interactions like hydrogen bonds and π-π stacking. wikipedia.org

The crystal structure of the parent compound, This compound , has been determined to crystallize in the monoclinic space group P2₁/c. nih.gov A notable feature of its crystal structure is the presence of two independent molecules in the asymmetric unit. nih.gov The conformation of these molecules is defined by the dihedral angle between the pyrimidine and phenyl rings, which are 75.9 (1)° and 79.3 (1)° for the two molecules, respectively. nih.gov This significant twist between the two aromatic systems is a common characteristic of phenoxy-substituted N-heterocycles. nih.gov

| Parameter | This compound |

| Chemical Formula | C₁₀H₈N₂O |

| Molecular Weight | 172.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.859 (1) |

| b (Å) | 20.181 (2) |

| c (Å) | 8.1339 (8) |

| β (°) | 106.637 (2) |

| Volume (ų) | 1707.8 (3) |

| Z | 8 |

| Temperature (K) | 100 (2) |

| Source: nih.gov |

In derivatives of this compound, the introduction of functional groups leads to different and often more complex intermolecular interaction patterns. For instance, in 4-Amino-2-phenoxypyrimidine , the presence of an amino group facilitates the formation of distinct hydrogen bonds. nih.gov The crystal structure reveals that adjacent molecules are connected by an N—H⋯N hydrogen bond, creating a chain that propagates along the b-axis of the unit cell. nih.gov This hydrogen bonding motif is a key factor in the stabilization of the crystal packing. nih.gov The dihedral angle between the pyrimidine and phenyl rings in this derivative is 76.8 (1)°. nih.gov

| Parameter | 4-Amino-2-phenoxypyrimidine |

| Chemical Formula | C₁₀H₉N₃O |

| Molecular Weight | 187.20 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.8443 (3) |

| b (Å) | 12.1214 (3) |

| c (Å) | 9.0415 (2) |

| β (°) | 96.751 (2) |

| Volume (ų) | 962.58 (5) |

| Z | 4 |

| Temperature (K) | 120 |

| Source: nih.gov |

Beyond classical hydrogen bonds, the crystal packing of pyrimidine derivatives is often stabilized by a combination of other non-covalent interactions. These can include C—H⋯O and C—H⋯N interactions, as well as π-π stacking. mdpi.comscirp.org The latter is an attractive interaction between aromatic rings and is a significant factor in the self-assembly of many organic molecules. rsc.orgnih.gov In related heterocyclic systems, studies have shown that the crystal packing can be dominated by a combination of N–H⋯O and C–H⋯O hydrogen bonds, supplemented by C–H⋯π and lone pair⋯π contacts. rsc.org The interplay and relative strengths of these varied interactions dictate the final supramolecular architecture. frontiersin.org

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) Studies

Quantum mechanics forms the fundamental basis for understanding the behavior of electrons in molecules. QM studies of 2-phenoxypyrimidine (B1148737) provide a detailed picture of its electronic landscape, which is crucial for predicting its reactivity and potential applications.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org This theory is founded on the principle that the ground-state properties of a system are uniquely determined by its electron density. wikipedia.org DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. wikipedia.org

In the context of this compound and its derivatives, DFT has been employed to optimize molecular structures and to calculate various electronic properties. researchgate.net For instance, computational studies on related structures like 4-phenoxypyrimidine-5-carboxamide derivatives have utilized DFT with the B3LYP functional and 6-31G* basis set to optimize the chemical structures for further analysis. researchgate.net These calculations are essential for obtaining a reliable starting point for more complex investigations, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking. researchgate.net

The electronic structure, as determined by DFT, provides insights into the distribution of electrons within the molecule, which in turn influences its chemical behavior. wikipedia.orglatrobe.edu.au

Frontier Molecular Orbital Analysis (LUMO Mapping)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wuxibiology.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.comlibretexts.org The HOMO represents the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. libretexts.orgmalayajournal.org The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. malayajournal.orgnih.gov

For pyrimidine (B1678525) derivatives, LUMO analysis is particularly useful for predicting the sites of nucleophilic attack. wuxibiology.com A LUMO map, which superimposes the LUMO on the electron density map, provides a quantitative comparison of the accessibility of different parts of the molecule to incoming nucleophiles. wuxibiology.com For example, in a related compound, 2,4-dichloro-5-methylpyrimidine, LUMO analysis revealed that the C-6 position is more susceptible to nucleophilic attack by a strong nucleophile like n-butyllithium, while the C-4 position is favored for substitution by piperidine (B6355638), a reaction that is under thermodynamic control. wuxibiology.com This highlights how FMO theory can rationalize and predict the outcomes of chemical reactions. wuxibiology.com

The energy and distribution of the LUMO in this compound would similarly dictate its susceptibility to nucleophilic attack, providing valuable information for synthetic chemists.

Prediction of Regioselectivity in Chemical Reactions

Predicting the regioselectivity of chemical reactions, especially in complex heterocyclic systems, is a significant challenge in organic synthesis. researchgate.netbeilstein-journals.org Computational methods offer a powerful approach to address this challenge. researchgate.netbeilstein-journals.orgrsc.org By calculating the relative energies of possible intermediates or transition states, it is possible to predict the most likely site of reaction. beilstein-journals.org

For heteroaromatic systems, several computational strategies have been developed. One approach involves using calculated NMR chemical shifts, where the position with the lowest chemical shift is predicted to be the most electron-rich and therefore most susceptible to electrophilic attack. researchgate.net Another, more rigorous method, involves calculating the energies of reaction intermediates using DFT. beilstein-journals.org For C-H activation reactions, for example, a workflow based on quantum mechanics can predict regioselectivity by calculating the relative energies of all relevant palladacycle intermediates. beilstein-journals.org

In the case of this compound, such computational models could be used to predict the regioselectivity of various reactions, such as electrophilic aromatic substitution on the pyrimidine or phenoxy rings, or C-H functionalization. This predictive capability can guide the design of synthetic routes to novel derivatives with desired substitution patterns. beilstein-journals.orgchemrxiv.org

Molecular Modeling and Simulation

Beyond the electronic structure of a single molecule, molecular modeling and simulation techniques allow for the investigation of the dynamic behavior of this compound and its interactions with other molecules.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). academie-sciences.frwaocp.org This method is instrumental in drug discovery for evaluating the binding affinity and predicting the intermolecular interactions between a potential drug molecule and its biological target. academie-sciences.frwaocp.org

Derivatives of the phenoxypyrimidine scaffold have been the subject of molecular docking studies to understand their potential as inhibitors of various enzymes. researchgate.netdntb.gov.ua For instance, phenoxypyrimidinyl imidazoles have been investigated as p38 kinase inhibitors, with docking studies revealing key interactions within the enzyme's active site. researchgate.net Similarly, computational studies on 4-phenoxypyrimidine-5-carboxamide derivatives as potential anti-diabetic agents involved molecular docking against the TGR5 receptor. researchgate.net These studies often show a correlation between the calculated binding affinities and the experimentally observed biological activities. researchgate.net The interactions identified through docking, such as hydrogen bonds and hydrophobic interactions, provide a structural basis for the observed activity and guide the design of more potent analogs. researchgate.netresearchgate.net

For this compound itself, molecular docking could be employed to explore its potential interactions with a wide range of biological targets, thereby identifying potential therapeutic applications.

Conformational Analysis of this compound Scaffolds

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com Understanding the conformational preferences of a molecule is crucial, as the three-dimensional shape of a molecule often dictates its biological activity and physical properties. lumenlearning.com

For flexible molecules like this compound, which has a rotatable bond between the phenoxy oxygen and the pyrimidine ring, conformational analysis can identify the most stable (lowest energy) conformations. lumenlearning.com Computational methods, such as molecular mechanics or quantum mechanical calculations, can be used to map the potential energy surface as a function of the key dihedral angles. nih.gov This analysis can reveal the energy barriers between different conformations and the relative populations of each conformer at a given temperature. lumenlearning.com

The conformational flexibility of the this compound scaffold can influence how it fits into a binding site of a biological target. Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of these scaffolds, showing how they might adapt their conformation upon binding to a receptor. nih.gov Such studies are essential for a comprehensive understanding of the structure-activity relationships of this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in drug discovery and development for predicting the activity of novel molecules, thereby optimizing the selection of candidates for synthesis and further testing.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for this compound derivatives has been a subject of scientific investigation to understand and predict their biological activities. These models are typically generated using statistical regression methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) for 2D-QSAR, as well as more complex approaches like k-Nearest Neighbor Molecular Field Analysis (k-NNMFA) for 3D-QSAR. nih.gov

One notable study focused on a series of 31 substituted 2-phenoxy-N-phenylacetamide derivatives, which share a common phenoxy-acetamide scaffold with potential relevance to this compound structures, as inhibitors of Hypoxia-Inducible Factor-1 (HIF-1). The 2D-QSAR models developed using MLR, PCR, and PLS all demonstrated statistical significance. The best 2D-QSAR model, derived from MLR, exhibited a high correlation coefficient (r²) of 0.9469 and a cross-validated squared correlation coefficient (q²) of 0.8933, indicating good internal predictive ability. The external predictive ability of this model was confirmed with a pred_r² value of 0.7128. nih.gov

In the realm of 3D-QSAR, a study on the same set of compounds using a simulated annealing k-nearest neighbor molecular field analysis approach yielded a model with strong correlative and predictive capabilities, reflected by a q² of 0.9672 and a pred_r² of 0.8480. nih.gov Such models provide valuable insights into the structural requirements for potent biological activity.

Another significant QSAR study was conducted on 4-phenoxypyrimidine-5-carboxamide derivatives as potential anti-diabetic agents targeting the TGR5 receptor. In this research, Genetic Function Approximation (GFA) and Multi-Linear Regression (MLR) were utilized to generate five QSAR models. The optimal model was selected based on rigorous validation parameters. researchgate.net

The statistical quality of the chosen model was robust, with a squared correlation coefficient (R²) of 0.9460, an adjusted squared correlation coefficient (R² adj) of 0.9352, and a cross-validation coefficient (Qcv²) of 0.9252. The external validation of this model further confirmed its predictive power, yielding an R²test value of 0.8642. researchgate.net The development of these models involved the use of Density Functional Theory (DFT) with the B3LYP/6-31G* basis set for optimizing the chemical structures of the molecules. researchgate.net

The table below summarizes the statistical validation parameters of a predictive QSAR model for 4-phenoxypyrimidine-5-carboxamide derivatives. researchgate.net

| Parameter | Value |

| Squared Correlation Coefficient (R²) | 0.9460 |

| Adjusted Squared Correlation Coefficient (R² adj) | 0.9352 |

| Cross-Validation Coefficient (Qcv²) | 0.9252 |

| External Validation (R²test) | 0.8642 |

This table presents the statistical validation metrics for a QSAR model developed for 4-phenoxypyrimidine-5-carboxamide derivatives, indicating a high degree of predictive accuracy. researchgate.net

Analysis of Structural Descriptors and Their Influence

A critical aspect of QSAR modeling is the identification and analysis of molecular descriptors that significantly influence the biological activity of the compounds. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological, among others.

For the 3D-QSAR model of the same series of compounds, the analysis was based on molecular fields. The resulting model highlighted the importance of steric, hydrophobic, and electrostatic fields. nih.gov This implies that the three-dimensional shape of the molecule, the distribution of hydrophobic and hydrophilic regions, and the electrostatic potential on the molecular surface are key determinants of its interaction with the biological target.

In the QSAR investigation of 4-phenoxypyrimidine-5-carboxamide derivatives, the descriptors used in the optimal model were carefully selected. A Pearson's correlation analysis was performed to ensure that the chosen descriptors were not significantly inter-correlated, thereby enhancing the statistical robustness of the model. researchgate.net While the specific descriptors were not explicitly named in the summary, the methodology points to a rigorous selection process based on their correlation with biological activity and their independence from one another.

The table below provides examples of descriptor types and their general influence on the biological activity of this compound derivatives and related compounds, as suggested by various QSAR studies.

| Descriptor Type | Example Descriptor | General Influence on Biological Activity |

| Topological | SssNHE-index | The electronic state of nitrogen atoms can be critical for receptor binding. |

| Hydrophobic | slogp | The lipophilicity of the molecule often affects its ability to cross cell membranes and interact with hydrophobic pockets in the target protein. |

| Steric | Molecular Field Analysis | The size and shape of the molecule determine its fit within the binding site of the biological target. |

| Electronic | Electrostatic Fields | The distribution of charge on the molecular surface influences electrostatic interactions with the receptor. |

This table illustrates the types of molecular descriptors used in QSAR studies of this compound derivatives and their general role in determining biological activity. nih.gov

Chemical Reactivity and Mechanistic Studies

Reaction Mechanisms in Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a key reaction class for modifying aromatic systems. researchgate.net In the context of 2-phenoxypyrimidine (B1148737), the electron-deficient nature of the pyrimidine (B1678525) ring facilitates these reactions.

Investigation of Concerted versus Stepwise Pathways

The mechanism of SNAr reactions has been a subject of detailed investigation, with a traditional view favoring a two-step addition-elimination pathway involving a discrete Meisenheimer intermediate. researchgate.netlibretexts.org This intermediate is a negatively charged, non-aromatic species formed by the attack of a nucleophile on the aromatic ring. libretexts.org However, recent experimental and computational studies have increasingly pointed towards the existence of concerted mechanisms, where bond formation and bond cleavage occur in a single step, particularly when good leaving groups are involved. researchgate.netspringernature.comnih.govnih.gov

The stability of the potential Meisenheimer complex is a critical factor in determining the operative pathway. researchgate.net For a stepwise mechanism to occur, the Meisenheimer complex must be a stable intermediate along the reaction coordinate. researchgate.net If the complex is less stable and represents a transition state rather than an intermediate, the reaction will proceed through a concerted mechanism. researchgate.net Computational studies have shown that for many SNAr reactions, especially those involving heterocyclic substrates, concerted pathways are common. springernature.com The nature of the nucleophile, the leaving group, and the substituents on the aromatic ring all play a role in dictating the preferred mechanistic route. nih.govic.ac.uk

Influence of Substituent Effects on Reactivity

Substituents on the aromatic rings of this compound significantly influence its reactivity in SNAr reactions. Electron-withdrawing groups (EWGs) on the aromatic ring enhance the rate of nucleophilic attack by stabilizing the negative charge that develops in the transition state or the Meisenheimer intermediate. byjus.comnumberanalytics.com This stabilization is most effective when the EWGs are located at the ortho or para positions relative to the site of substitution, as this allows for direct resonance delocalization of the negative charge. byjus.com Conversely, electron-donating groups (EDGs) decrease the reaction rate by destabilizing the negatively charged intermediate. byjus.com

The pyrimidine ring itself acts as a strong electron-withdrawing group, activating the phenoxy group for displacement by a nucleophile. wikipedia.org The position of substituents on the pyrimidine ring can also modulate reactivity, though this is less commonly the focus in the context of displacing the phenoxy group itself.

| Substituent Type on Phenoxy Ring | Effect on SNAr Rate | Rationale |

| Electron-Withdrawing (e.g., -NO₂) | Increases | Stabilizes the negatively charged intermediate through resonance and inductive effects. byjus.comnumberanalytics.com |

| Electron-Donating (e.g., -OCH₃, -CH₃) | Decreases | Destabilizes the negatively charged intermediate. byjus.com |

Catalytic Mechanisms in C-H Activation

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis. This compound has been utilized as a substrate in metal-catalyzed C-H activation reactions, where the pyrimidine moiety can act as a directing group.

Elucidation of Catalytic Cycles for Metal-Mediated Transformations

Palladium-catalyzed C-H activation is a prominent method for the functionalization of arenes. acs.orgresearchgate.net In the case of this compound, a common catalytic cycle for a process like ortho-arylation begins with the coordination of the palladium(II) catalyst to the substrate. nih.gov The pyrimidine nitrogen atom often acts as a directing group, facilitating the cleavage of a specific C-H bond, typically at the ortho position of the phenoxy group, to form a palladacycle intermediate. researchgate.netnih.gov

This intermediate then reacts with a coupling partner, such as an organometallic reagent or an alkene. nih.gov For instance, in an oxidative C-H/C-H coupling, the palladacycle would react with another aromatic compound. The final step is typically reductive elimination, which forms the new C-C bond and regenerates the active palladium catalyst, allowing it to re-enter the catalytic cycle. rsc.org In many cases, an oxidant is required to regenerate the active Pd(II) state from the Pd(0) that can be formed after reductive elimination. nih.gov

A generalized catalytic cycle for the palladium-catalyzed ortho-acetoxylation of this compound can be proposed. acs.org This process likely involves the formation of a palladacycle intermediate, followed by reaction with an acetate (B1210297) source and subsequent reductive elimination to yield the functionalized product and regenerate the palladium catalyst.

Role of Directing Groups in Regioselective Functionalization

The pyrimidine ring in this compound can serve as an effective directing group in C-H activation reactions. rsc.org A directing group is a functional group that coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond, thereby controlling the regioselectivity of the functionalization. acs.orgwikipedia.org

In the context of this compound, the nitrogen atom of the pyrimidine ring can coordinate to a transition metal, such as palladium or rhodium. acs.orgacs.org This coordination brings the catalyst into the vicinity of the ortho C-H bonds of the phenoxy ring, leading to their selective activation and subsequent functionalization. acs.orgacs.org This directed approach allows for the synthesis of specific isomers that would be difficult to obtain through traditional electrophilic aromatic substitution methods. The ability of the pyrimidine group to be potentially cleaved after the desired functionalization adds to its utility as a directing group. rsc.org

Cascade Reactions and One-Pot Transformations

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur in a single synthetic operation without the need to isolate intermediates. wikipedia.org These reactions are highly efficient in terms of atom economy and can rapidly build molecular complexity from simple starting materials. wikipedia.orgmdpi.com

While specific cascade reactions starting directly from this compound are not extensively detailed in the provided search results, the synthesis of phenoxypyrimidines themselves can be part of a cascade or one-pot process. For example, a copper-catalyzed reaction between chloropyrimidines and arylboronic acids can lead to the formation of a C-O bond, yielding phenoxypyrimidines in a process that avoids the direct use of phenols. researchgate.net This transformation is notable as it deviates from the expected Suzuki-Miyaura cross-coupling to form a C-C bond. researchgate.net

Furthermore, the concept of one-pot synthesis, which allows for consecutive reactions without intermediate isolation but may involve the addition of new reagents, is highly relevant. mdpi.comgoogle.com For instance, the functionalization of this compound via C-H activation could be combined in a one-pot sequence with subsequent transformations of the newly introduced functional group.

Solvent Effects and Reaction Optimization

The synthesis of this compound and its derivatives, predominantly achieved through nucleophilic aromatic substitution (SNAr), is profoundly influenced by the choice of solvent and other reaction parameters. The solvent is not merely an inert medium but an active participant that can dictate reaction rates, yields, and even the mechanistic pathway by stabilizing reactants, intermediates, and transition states. rsc.org

The SNAr mechanism typically involves the attack of a nucleophile on the electron-deficient pyrimidine ring, forming a negatively charged intermediate known as a Meisenheimer complex. rsc.orglibretexts.org The solvent's ability to solvate this charged intermediate and the reacting nucleophile is critical. Polar aprotic solvents are frequently the media of choice for these reactions. Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are commonly employed because they effectively dissolve a wide range of organic substrates and inorganic bases while poorly solvating the anionic nucleophile, thereby enhancing its reactivity. google.com

Detailed research findings illustrate the critical role of the solvent system. For instance, in the synthesis of 2,5-dichloro-4-phenoxypyrimidine, a derivative of the target compound, the use of DMF or THF is crucial for minimizing side reactions. Similarly, the synthesis of 4-phenoxy-6-chloropyrimidine (B38840) from 4,6-dichloropyrimidine (B16783) and phenol (B47542) is often performed in DMF with a base like potassium carbonate at elevated temperatures (50-80 °C). In some preparations, temperatures as high as 140 °C in DMF have been utilized to drive the reaction to completion.

Reaction optimization is a key process to maximize the yield and purity of the desired product by systematically adjusting variables. These variables include the nature of the solvent, the type and amount of base, temperature, reaction time, and the use of catalysts. unlv.edu Optimization studies for the synthesis of 2-aryloxypyrimidine derivatives have shown that a comprehensive screening of these parameters is essential for success. unlv.edu

A study on the copper-catalyzed synthesis of this compound (3a) from 3,4-dihydropyrimidine-2-thione and phenol highlights a systematic optimization process. The initial conditions using CuTC as a catalyst and cesium carbonate as a base in toluene (B28343) yielded only 23% of the product. By screening various copper sources and bases, the yield was dramatically improved. unlv.edu The optimal conditions were found to be Cu(OAc)₂, a more effective copper source, and silver carbonate (Ag₂CO₃) as the base, which boosted the yield to 91%. unlv.edu The choice of solvent was also critical; toluene was found to be superior to other solvents like o-xylene, 1,4-dioxane, DMF, NMP, or DMSO for this specific transformation. unlv.edu

The following interactive table summarizes the optimization of reaction conditions for the synthesis of a this compound derivative.

Table 1: Optimization of Reaction Conditions for Copper-Promoted Synthesis of this compound (3a). Data sourced from reference unlv.edu.

Furthermore, the order of addition of reagents can play a significant role in reaction outcomes, potentially minimizing the formation of side-products. In recent years, a focus on "green chemistry" has prompted investigations into more environmentally benign solvent systems. For SNAr reactions, this includes the use of water with additives like hydroxypropyl methylcellulose (B11928114) (HPMC) to facilitate the reaction, offering a sustainable alternative to traditional organic solvents. However, for highly activated substrates such as 2-chloro-5-nitropyrimidine, hydrolysis can become a competing reaction in aqueous basic conditions, leading to lower yields.

Structural Modification and Derivative Synthesis

Design Principles for Modulating Electronic and Steric Properties

The biological activity and physical properties of 2-phenoxypyrimidine (B1148737) derivatives are intrinsically linked to their electronic and steric profiles. Chemists can manipulate these features through rational design to enhance target engagement, improve metabolic stability, and modulate reactivity.

The electronic nature of the this compound core can be systematically altered by introducing substituents with varying electronic effects on either the pyrimidine (B1678525) or the phenoxy ring. These modifications influence the molecule's reactivity, polarity, and ability to participate in intermolecular interactions such as hydrogen bonding and π-π stacking. vulcanchem.com

Electron-withdrawing groups (EWGs), such as nitro (-NO₂), trifluoromethyl (-CF₃), and halogens (e.g., -F, -Cl), play a crucial role in modulating the properties of phenoxypyrimidine derivatives. When placed on the phenoxy ring, EWGs can enhance the binding affinity of the molecule to biological targets like enzymes. For example, a fluorine atom at the para-position of a benzene (B151609) ring attached to the core structure increases electronegativity, which can influence binding interactions. vulcanchem.com On the pyrimidine ring, EWGs like chlorine increase the ring's electrophilicity, facilitating covalent interactions with biological targets.

Conversely, electron-donating groups (EDGs), such as alkoxy or amino groups, can also be introduced to modify the molecule's properties. While not as extensively detailed in the provided context for enhancing activity, they generally increase electron density on the aromatic systems, which can alter binding modes and metabolic pathways.

| Group Type | Example Substituent | Effect on Ring | Potential Application |

| Electron-Withdrawing | -NO₂, -CF₃ | Decreases electron density | Improve binding affinity to target enzymes |

| Electron-Withdrawing | -Cl | Increases electrophilicity of the pyrimidine ring | Facilitate covalent interactions |

| Electron-Withdrawing | -F | Enhances electronegativity | Influence binding interactions vulcanchem.com |

The introduction of sterically bulky groups and the imposition of conformational constraints are powerful strategies for optimizing the pharmacological profile of this compound derivatives. Steric hindrance refers to the influence of a molecule's spatial bulk on its reactivity and interactions. jackwestin.com

Introducing bulky substituents, such as an isopropoxy group, can sterically shield the molecule from metabolic enzymes, thereby improving its stability and prolonging its biological action. However, this increased bulk can also have detrimental effects, potentially reducing solubility or hindering the molecule from fitting into a target's binding site. For instance, the steric bulk of the phenoxy group itself can reduce the efficiency of reactions at adjacent positions on the pyrimidine ring. vulcanchem.com

Conformational constraints, which limit the molecule's flexibility, can also be a key design element. By locking the molecule into a specific, biologically active conformation, it is possible to enhance potency and selectivity. Even minor structural changes, such as substituting a hydrogen atom on a nitrogen with a methyl group, can significantly alter the molecule's preferred conformation and, consequently, its biological activity. drugdesign.org

| Modification | Example | Effect | Potential Outcome |

| Introduction of Bulky Groups | Isopropoxy group | Hinders metabolic oxidation | Improved metabolic stability, may reduce solubility |

| Inherent Steric Hindrance | Phenoxy group | Reduces reaction efficiency at nearby sites | Lower synthetic yields vulcanchem.com |

| Altering Conformation | N-H to N-CH₃ substitution | Alters conformational preference | Complete change in biological activity drugdesign.org |

Introduction of Electron-Withdrawing and Electron-Donating Groups

Synthesis of Specific Functionalized Derivatives

Building upon the design principles, various classes of this compound derivatives have been synthesized to explore their potential in different applications. The synthetic routes are often modular, allowing for the introduction of diverse functional groups.

Carboxylic acid derivatives of this compound are important synthetic intermediates. The synthesis of This compound-4-carboxylic acid typically involves a two-step process. The first step is a nucleophilic aromatic substitution, where a halogenated pyrimidine, such as a 2-chloro or 2-bromo precursor, is reacted with a phenoxide ion under basic conditions (e.g., using K₂CO₃ or NaOH) to form the phenoxy intermediate. The subsequent step involves the introduction of the carboxylic acid moiety at the 4-position, which can be achieved through methods like the oxidation of a methyl group.

| Reactant 1 | Reactant 2 | Key Reaction Type | Product | Reference |

| Halogenated Pyrimidine (e.g., 2-chloropyrimidine) | Phenoxide ion | Nucleophilic Aromatic Substitution | This compound intermediate | |

| This compound-4-methyl | Oxidizing Agent | Oxidation | This compound-4-carboxylic acid |

The introduction of halogen atoms onto the this compound scaffold is a common strategy to modulate its biological activity. The synthesis of these analogues often starts with a di- or poly-halogenated pyrimidine.

For example, the synthesis of 4,6-Dichloro-2-phenoxypyrimidine can be achieved by reacting 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) with phenol (B47542). koreascience.kr Similarly, 2,5-Dichloro-4-phenoxypyrimidine is prepared by reacting 2,5-dichloropyrimidine (B52856) with phenol in the presence of a base like potassium carbonate. The synthesis of 5-Bromo-2-phenoxypyrimidine (B1268896) involves the reaction of 5-bromo-2-iodopyrimidine (B48921) with phenol and potassium carbonate at high temperatures. ambeed.com These halogenated derivatives serve as versatile building blocks for further functionalization through cross-coupling reactions or additional nucleophilic substitutions.

| Derivative Name | Starting Pyrimidine | Reagent | Key Reaction | Reference |

| 4,6-Dichloro-2-phenoxypyrimidine | 4,6-dichloro-2-(methylsulfonyl)pyrimidine | Phenol | Nucleophilic Aromatic Substitution | koreascience.kr |

| 2,5-Dichloro-4-phenoxypyrimidine | 2,5-dichloropyrimidine | Phenol, K₂CO₃ | Nucleophilic Aromatic Substitution | |

| 5-Bromo-2-phenoxypyrimidine | 5-bromo-2-iodopyrimidine | Phenol, K₂CO₃ | Nucleophilic Aromatic Substitution | ambeed.com |

Urea-containing derivatives of this compound have been investigated for their potential as therapeutic agents. researchgate.netresearchgate.net The synthesis of these complex molecules generally involves the coupling of an amino-functionalized phenoxypyrimidine with an isocyanate or an equivalent reagent. nih.gov

A general and widely used method for preparing unsymmetrical ureas involves the reaction of an amine with an isocyanate. nih.gov Alternatively, phenyl carbamates can be treated with an amine in a solvent like dimethyl sulfoxide (B87167) (DMSO) to generate ureas in high yield under mild conditions. google.com These methods have been applied to create complex structures, such as AKF-D52 (1-(3,5-dimethoxyphenyl)-3-(4-(3-methoxyphenoxy)-2-((4-morpholinophenyl)amino)pyrimidin-5-yl)urea), a compound identified as a growth inhibitor in various cancer cell types. researchgate.netresearchgate.net The synthesis of such diarylurea derivatives often involves a multi-step sequence to build the complex amine precursor before the final urea (B33335) formation step. researchgate.net

| Derivative Class | General Reactant 1 | General Reactant 2 | Key Reaction | Reference |

| Diaryl Ureas | Amino-phenoxypyrimidine | Isocyanate | Nucleophilic Addition | nih.gov |

| Substituted Ureas | Phenyl Carbamate | Amine | Aminolysis | google.com |

Halogenated Phenoxypyrimidine Analogues

Combinatorial Library Synthesis Based on this compound Scaffold

The this compound scaffold serves as a valuable core structure for the generation of extensive chemical libraries aimed at drug discovery and chemical biology. The principles of combinatorial chemistry are frequently applied to this scaffold to rapidly produce a multitude of structural analogs. This approach enables the systematic exploration of the chemical space around the core structure, facilitating the identification of compounds with desired biological activities. The synthesis of these libraries can be performed using both solid-phase and solution-phase methodologies, each offering distinct advantages.

A common strategy for building a this compound library involves the use of a key intermediate, such as a pyrimidine ring bearing a suitable leaving group at the C2 position, typically a chlorine atom. This reactive site allows for the introduction of a diverse array of phenolic compounds through nucleophilic aromatic substitution, forming the core this compound structure. Further diversity can be incorporated by varying substituents at other positions of the pyrimidine ring.

For instance, a library can be constructed from a versatile starting material like 2,4-dichloropyrimidine. One chlorine atom can be selectively displaced by a variety of phenols, while the other can be reacted with a different set of nucleophiles, such as amines or thiols. This strategy allows for the creation of a large, multi-dimensional library from a small number of starting materials.

A representative solution-phase parallel synthesis approach can be employed to generate a library of this compound derivatives. This method allows for the production of individual compounds in separate reaction vessels, which simplifies purification and characterization. thermofisher.comfirsthope.co.inmdpi.com The process often involves reacting a core pyrimidine building block with a set of diverse reagents in a multi-well plate format. thermofisher.com

Below is a data table illustrating a hypothetical combinatorial library based on the this compound scaffold, showcasing the diversity that can be achieved by varying the phenolic and amine building blocks.

Table 1: Representative Combinatorial Library of this compound Derivatives

| Building Block 1: Phenols (R1) | Building Block 2: Amines (R2) | Resulting Compound Structure |

| Phenol | Aniline | -N-phenylpyrimidin-4-amine") |

| 4-Methoxyphenol | Benzylamine | pyrimidin-4-amine") |

| 3-Chlorophenol | Cyclohexylamine | -N-cyclohexylpyrimidin-4-amine") |

| 2-Nitrophenol | Morpholine | pyrimidin-4-yl)morpholine") |

Research findings have demonstrated the utility of such libraries in identifying hit compounds for various biological targets. For example, a series of 1-(4-piperidinyl)-4-(4-fluorophenyl)-5-(2-phenoxy-4-pyrimidinyl) imidazoles were synthesized using a late-stage nucleophilic aromatic substitution with a variety of phenolic derivatives to explore the structure-activity relationship for p38α kinase inhibition. researchgate.net This highlights how combinatorial approaches centered on the this compound scaffold are instrumental in lead discovery and optimization. researchgate.netnih.gov The synthesis of focused libraries around a "hit" compound identified from a larger, more diverse library is a common and effective strategy in drug discovery. ijpsr.com

The generation of these libraries is often coupled with high-throughput screening (HTS) to rapidly assess the biological activity of each compound. thermofisher.comresearchgate.netthermofisher.comevotec.com The structural diversity embedded within the library increases the probability of discovering novel compounds with potent and selective biological effects. thermofisher.com

Research Applications and Biological Relevance Non Clinical Focus

Role as Synthetic Intermediates in Pharmaceutical Research

The structural and electronic properties of 2-phenoxypyrimidine (B1148737) make it a valuable intermediate in the synthesis of more complex molecules. The pyrimidine (B1678525) core, being an electron-deficient aromatic system, is amenable to various chemical transformations, while the phenoxy substituent can be modified to fine-tune the physicochemical properties of the resulting compounds.

The this compound framework is a fundamental building block for the synthesis of a wide array of heterocyclic compounds. Its derivatives, particularly those bearing reactive groups like halogens, are frequently employed in cross-coupling and nucleophilic substitution reactions to construct larger, more complex molecular architectures. For example, halogenated phenoxypyrimidines can undergo reactions where the halogen atom is substituted by nucleophiles such as amines, thiols, or alkoxides, leading to new classes of compounds.

The synthesis of this compound-4-carboxylic acid, for instance, often starts from a halogenated pyrimidine, where the halogen is first replaced by a phenoxy group, followed by the introduction of a carboxylic acid moiety. This highlights the role of the phenoxypyrimidine core as a stable intermediate that directs subsequent synthetic steps. Furthermore, the inherent reactivity of the pyrimidine ring system allows it to be a precursor in reactions like the Claisen-Schmidt condensation to form larger enone systems, which can then be cyclized to yield other heterocyclic structures like pyrans and pyrazoles. nih.gov The versatility of these intermediates is crucial for generating libraries of compounds for biological screening. chemrxiv.org

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at creating collections of structurally diverse small molecules from a common starting point. scispace.comfrontiersin.org The goal is to explore new areas of chemical space to identify novel biological probes and potential drug leads. mdpi.com The this compound structure serves as an excellent "privileged scaffold" for DOS. A privileged scaffold is a molecular framework that is capable of providing ligands for multiple, unrelated biological targets through modification of its substituents.

In a typical DOS approach, a core scaffold like this compound is systematically decorated with a variety of functional groups and appendages. cam.ac.uk This strategy relies on divergent synthetic pathways where a single intermediate can be subjected to different reaction conditions to produce a range of distinct molecular skeletons. scispace.comcam.ac.uk The ability to vary the substituents on both the pyrimidine and the phenoxy rings allows for the generation of libraries with high skeletal and appendage diversity. cam.ac.ukbeilstein-journals.org This approach has been successfully applied to generate libraries of spirosteroids and other complex polycyclic systems, demonstrating the power of using a central, adaptable core to achieve broad structural diversity. beilstein-journals.org

Precursors for Heterocyclic Compound Synthesis

Enzyme Inhibition Studies and Mechanistic Insights

Derivatives of this compound have been extensively investigated as inhibitors of various enzymes, playing a critical role in understanding enzyme function and mechanism. These studies are fundamental to the rational design of more potent and selective therapeutic agents.

Understanding how a molecule interacts with its biological target at an atomic level is fundamental for structure-based drug design. Molecular docking and co-crystallization are two powerful techniques used to elucidate these interactions. biorxiv.orgmdpi.com

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. mdpi.com This technique has been widely applied to this compound derivatives to understand their binding modes with various enzymes. For instance, docking studies of 4-phenoxy-pyrimidine derivatives with VEGFR-2 and c-Met kinases revealed key hydrogen bond interactions and helped explain the structure-activity relationships observed in a series of synthesized compounds. rsc.org Similarly, docking analysis of pyrimidine derivatives with human cyclin-dependent kinase-2 (CDK2) identified crucial binding interactions and provided binding energy values that correlated with experimental activity. nih.gov

| Compound Class | Target Enzyme | Key Findings from Docking | Binding Energy (kcal/mol) | Reference |

| 4-Phenoxy-pyrimidine derivatives | VEGFR-2 / c-Met | Revealed binding modes and structure-activity relationships. | Not specified | rsc.org |

| Pyrimidine derivatives | Cyclin-dependent kinase 2 (CDK2) | Identified key binding interactions. | -7.4 to -7.9 | nih.gov |

| Fenofibrate-Nicotinamide Cocrystal | PPAR-α receptor | Cocrystal showed higher binding affinity than fenofibrate (B1672516) alone. | -9.3 (Cocrystal) vs -8.5 (Fenofibrate) | ijpsonline.com |

| Ketoprofen-Saccharin Cocrystal | Not Applicable (Co-former binding) | Predicted favorable interaction for co-crystal formation. | -3.14 | japsonline.com |

This table summarizes findings from molecular docking studies on pyrimidine derivatives and related co-crystals, highlighting the use of this technique to predict binding affinity and interactions.

Co-crystallization involves forming a crystalline solid that contains two or more different molecules in the same crystal lattice. biorxiv.org This experimental technique provides a high-resolution snapshot of the ligand-protein complex, confirming the interactions predicted by docking. While direct co-crystallization data for this compound with enzymes is specific to individual studies, the principle is to validate binding modes by observing non-covalent interactions like hydrogen bonds and pi-pi stacking. biorxiv.org

Enzyme kinetic studies are essential for determining the mechanism by which a compound inhibits its target. These studies measure the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor, allowing researchers to classify the inhibition as competitive, non-competitive, uncompetitive, or mixed-type. nih.gov

For example, in a study of Mur ligase inhibitors, steady-state kinetic measurements were used to investigate the mechanism of inhibition. One compound was found to be a competitive inhibitor of the MurD enzyme with respect to the substrate D-glutamic acid, meaning it binds to the same site as the substrate. nih.gov In contrast, a study on tyrosinase inhibitors bearing a thiazole-triazole bi-heterocycle found that the most potent compound acted as a non-competitive inhibitor. rsc.org This indicates that the inhibitor binds to a site on the enzyme different from the substrate-binding site (an allosteric site), forming an enzyme-inhibitor-substrate complex. rsc.org Such mechanistic insights are crucial for understanding how these compounds exert their biological effects. nih.gov

Investigation of Binding Modes through Co-crystallization and Molecular Docking

Development of Agonists and Inhibitors for Biological Targets

The this compound scaffold has proven to be a "privileged structure" in medicinal chemistry, meaning it can be adapted to create ligands for multiple, often unrelated, biological targets. nih.gov This has led to the development of a wide range of both inhibitors and agonists.

Derivatives of this compound have been successfully developed as potent inhibitors for several enzyme families, particularly protein kinases. For example, a series of 1-(4-piperidinyl)-4-(4-fluorophenyl)-5-(2-phenoxy-4-pyrimidinyl)imidazoles were synthesized and shown to be potent inhibitors of p38α kinase, an enzyme involved in inflammatory responses. researchgate.net Another study reported the design of 4-phenoxy-pyridine/pyrimidine derivatives as dual inhibitors of VEGFR-2 and c-Met, two receptor tyrosine kinases implicated in cancer progression. rsc.org The most promising compound from this series, 23k, exhibited excellent inhibitory activity against both kinases with IC₅₀ values in the low micromolar range. rsc.org

| Compound/Series | Target | Activity | IC₅₀ / EC₅₀ Value | Reference |

| 1-(4-piperidinyl)-4-(4-fluorophenyl)-5-(2-phenoxy-4-pyrimidinyl)imidazoles | p38α kinase | Inhibitor | 6.0 to 650 nM | researchgate.net |

| Compound 23k (4-phenoxy-pyrimidine derivative) | VEGFR-2 | Inhibitor | 1.05 µM | rsc.org |

| Compound 23k (4-phenoxy-pyrimidine derivative) | c-Met | Inhibitor | 1.43 µM | rsc.org |

| Compound 23g (4-phenoxynicotinamide derivative) | Human TGR5 | Agonist | 0.72 nM (EC₅₀) | acs.org |

| Compound 23g (4-phenoxynicotinamide derivative) | Mouse TGR5 | Agonist | 6.2 nM (EC₅₀) | acs.org |

This table presents examples of this compound derivatives developed as specific inhibitors or agonists for various biological targets, along with their measured potencies.

Beyond enzyme inhibition, the this compound scaffold has also been utilized to create agonists. A notable example is the development of 4-phenoxypyrimidine-5-carboxamide derivatives as potent and orally efficacious agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a bile acid receptor involved in regulating metabolism. acs.org One compound in this series demonstrated a significant dose-dependent effect on glucagon-like peptide-1 (GLP-1) secretion, highlighting its potential as a research tool for studying metabolic diseases. acs.org The ability of the same core structure to be tailored for such different biological outcomes underscores its versatility and importance in modern pharmaceutical research.

TGR5 Agonist Research

The G-protein coupled receptor TGR5 (also known as GPBAR1) has emerged as a significant target in metabolic disease research due to its role in regulating energy homeostasis and glucose metabolism. researchgate.netnih.gov Activation of TGR5 is known to stimulate the secretion of glucagon-like peptide-1 (GLP-1), making it an attractive strategy for the development of new anti-diabetic agents.

Researchers have identified derivatives of 4-phenoxypyrimidine-5-carboxamide as potent and selective agonists of the TGR5 receptor. researchgate.netresearchgate.net Computational studies, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, have been employed to understand the structural requirements for potent TGR5 activation. researchgate.net These studies have shown a strong correlation between the calculated binding affinities of these derivatives and their experimentally determined biological activities (pEC50). researchgate.net One QSAR model demonstrated high predictive power with a squared correlation coefficient (R²) of 0.9460. researchgate.net

A specific phenoxypyrimidine carboxamide derivative, referred to as Cpd23g, has been shown to be a highly potent and selective TGR5 agonist with EC50 values of 720 pM for human TGR5 and 6.2 nM for the mouse equivalent. This compound demonstrated the ability to increase GLP-1 secretion in a dose-dependent manner and significantly lower blood glucose levels in diabetic mouse models.

Table 1: TGR5 Agonist Activity of Selected this compound Derivatives

| Compound | Target | EC50 (Human) | EC50 (Mouse) | Reference |

|---|---|---|---|---|

| Cpd23g | TGR5 | 720 pM | 6.2 nM | |

| Derivative from Study researchgate.net | TGR5 | 2.9 nM | Not Reported | researchgate.net |

| Derivative from Study researchgate.net | TGR5 | 30 nM | Not Reported | researchgate.net |

EC50 values from reference researchgate.net were converted from pEC50 values.

Kinase Inhibitor Development (e.g., p38alpha kinase, DAPK1/CSF1R)

The this compound core is also integral to the design of kinase inhibitors, which are crucial tools for studying cell signaling pathways and have potential as therapeutic agents.

p38α Kinase: The mitogen-activated protein kinase p38α is involved in inflammatory responses and stress signaling. medchemexpress.comnih.gov While many p38α inhibitors feature a pyrimidine core, the specific this compound moiety is a key component in some designs. dntb.gov.ua For instance, inhibitors based on a 1,2,3-triazole-pyrimidine core have been studied, where the pyrimidine nitrogen atoms form crucial hydrogen bonds with the kinase's hinge region. nih.gov Structure-activity relationship (SAR) studies have focused on modifying substituents on the pyrimidine core to enhance potency and selectivity. nih.gov